(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
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Description
(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H11FN2O2S2 and its molecular weight is 370.42. The purity is usually 95%.
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Biological Activity
The compound (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C23H20FN3O3S2 |
Molecular Weight | 469.6 g/mol |
IUPAC Name | This compound |
InChI Key | IQEJDWRNVCDSBC-VXPUYCOJSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazolidinone moiety is known for its diverse pharmacological effects, including:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar thiazolidinone structures exhibited median inhibitory concentration (IC50) values ranging from 0.58 to 1.50 μM against mycobacterial strains .
- Antimicrobial Properties : Thiazolidinone derivatives have demonstrated antibacterial and antifungal activities. The presence of a fluorophenyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidinone derivatives. The National Cancer Institute (NCI) has evaluated similar compounds through its Developmental Therapeutics Program, revealing promising results in inhibiting tumor cell growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies indicate that thiazolidinones can inhibit the growth of various bacterial strains, including resistant ones like MRSA and VRE. The minimum inhibitory concentrations (MIC) for related compounds were reported to be as low as 0.5 µg/mL against S. aureus .
Anti-inflammatory Effects
Thiazolidinones also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against human tumor cells using the NCI's single-dose assay protocol. The results indicated significant growth inhibition rates, with some compounds achieving GI50 values below 20 μM .
- Antimicrobial Evaluation : In a comparative study involving several thiazolidinone derivatives, the compound was tested against common pathogens such as E. coli and Pseudomonas aeruginosa. The results demonstrated effective inhibition at concentrations comparable to standard antibiotics .
Properties
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S2/c1-20-12-8-4-2-6-10(12)14(16(20)22)15-17(23)21(18(24)25-15)13-9-5-3-7-11(13)19/h2-9H,1H3/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQKQPWEXUBGA-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.